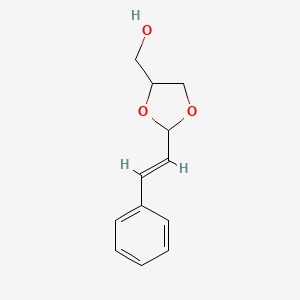

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol

Description

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is a substituted 1,3-dioxolane derivative characterized by a styryl (phenylethenyl) group at position 2 and a hydroxymethyl group at position 4 of the dioxolane ring. Its IUPAC name is (2-phenyl-1,3-dioxolan-4-yl)methanol .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

[2-[(E)-2-phenylethenyl]-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C12H14O3/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2/b7-6+ |

InChI Key |

MXYJBWOKBNEFHH-VOTSOKGWSA-N |

Isomeric SMILES |

C1C(OC(O1)/C=C/C2=CC=CC=C2)CO |

Canonical SMILES |

C1C(OC(O1)C=CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol typically involves the reaction of a phenylethenyl precursor with a dioxolane derivative. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The dioxolane ring undergoes acid- or base-catalyzed hydrolysis to yield diol derivatives. This reactivity is critical for modifying the compound’s solubility or generating intermediates for further synthesis.

Hydrogenation and Hydrogenolysis

The styryl (phenylethenyl) group participates in catalytic hydrogenation, while the dioxolane’s ether bonds can undergo hydrogenolysis under specific conditions.

Esterification and Etherification

The hydroxymethyl group (-CH₂OH) reacts with acylating or alkylating agents to form esters or ethers, enabling functional group diversification.

Oxidation Reactions

Controlled oxidation targets the hydroxymethyl group or styryl moiety, producing aldehydes or ketones.

| Oxidizing Agent | Products | Selectivity Notes |

|---|---|---|

| CrO₃ in acidic media | 4-Carboxymethyl-dioxolane | Over-oxidation risks; competing styryl epoxidation observed. |

| MnO₂ | Aldehyde derivative | Selective oxidation of -CH₂OH to -CHO under mild conditions. |

Ring-Opening Reactions

The dioxolane ring undergoes nucleophilic attack in acidic or Lewis acid-catalyzed conditions.

| Conditions | Nucleophile | Products |

|---|---|---|

| BF₃·Et₂O + H₂O | Water | 1,2-Propanediol with styryl group retained. |

| MgBr₂ + ROH | Alcohols (ROH) | Transacetalization products with new ether linkages . |

Photochemical and Thermal Behavior

The styryl group enables [2+2] cycloaddition under UV light, while thermal decomposition studies reveal stability limits.

Stereochemical Transformations

Optical rotation data ([α]D) from synthesis intermediates suggests stereospecific pathways in certain reactions . For example:

Scientific Research Applications

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The phenylethenyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

- 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol (CAS 5634-39-9): This analog replaces the styryl group with a 1-iodoethyl substituent. Its melting point (<25°C) and density (data unspecified) suggest a liquid state at room temperature, similar to the target compound if it shares low crystallinity .

- 2-Benzyl-1,3-dioxolane-4-methanol (CAS 5468-05-3): The benzyl group provides enhanced lipophilicity compared to the styryl group. This derivative is used as a flavoring agent (e.g., phenylacetaldehyde propylene glycol acetal), highlighting the role of substituents in modulating volatility and sensory properties .

- This compound’s safety data sheet (GHS) emphasizes hazards like skin/eye irritation, suggesting reactive intermediates in synthesis .

Bioactive Analogues

- Terconazole Intermediate (2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol): A key intermediate in the antifungal drug Terconazole, this compound demonstrates how triazole and dichlorophenyl groups enhance antifungal efficacy by targeting fungal cytochrome P450 enzymes. The hydroxymethyl group likely improves solubility for bioavailability .

Stilbene Derivatives (e.g., 2-isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol):

These compounds, produced by Photorhabdus bacteria, share the phenylethenyl motif and exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The styryl group’s conjugation may facilitate membrane disruption or intercalation .

Biological Activity

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol, commonly referred to as a dioxolane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a dioxolane ring and an ethylene side chain, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- CAS Number : 4422-70-2

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 4422-70-2 |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, dioxolan derivatives can scavenge free radicals, potentially reducing oxidative stress in cells. A study demonstrated that these compounds could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A comparative study evaluated the antibacterial effects of several dioxolane derivatives, revealing that this compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity and Apoptosis

Investigations into the cytotoxic effects of this compound have revealed its potential to induce apoptosis in cancer cell lines. For example, a study on human breast cancer cells showed that treatment with dioxolane derivatives led to increased levels of reactive oxygen species (ROS), resulting in cell cycle arrest and apoptosis . This suggests that the compound may act as a chemotherapeutic agent by targeting cancer cells selectively.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to genotoxic effects in rapidly dividing cells.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various dioxolane derivatives using the DPPH assay. The results indicated that this compound had an IC50 value comparable to established antioxidants like ascorbic acid, suggesting its potential utility in preventing oxidative damage in biological systems .

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at low concentrations (MIC values ranging from 50 to 100 µg/mL), highlighting its potential as a natural preservative or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol, and how are intermediates characterized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromomethyl intermediates (e.g., 2-(bromomethyl)-1,3-dioxolane derivatives) are alkylated with styryl groups under controlled conditions . Intermediates like 2-(2,4-dichlorophenyl)-1,3-dioxolane derivatives are characterized using HPLC for purity and NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Answer :

- FT-IR : Identifies functional groups (e.g., hydroxyl, dioxolane ring vibrations) .

- NMR : ¹H NMR distinguishes proton environments (e.g., styryl protons at δ 6.5–7.5 ppm; dioxolane protons at δ 3.5–5.0 ppm) .

- HPLC : Monitors reaction progress and enantiomeric purity using chiral columns (e.g., amylose-based) .

- GC-MS : Detects volatile byproducts and quantifies yield .

Q. How should researchers handle safety and waste management for this compound?

- Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Neutralize acidic/basic waste before disposal.

- Halogenated byproducts (e.g., brominated intermediates) require segregation and professional disposal due to environmental toxicity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Answer :

- Chiral catalysts : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to enhance enantioselectivity .

- Dynamic kinetic resolution : Combine asymmetric hydrogenation with racemization catalysts for >90% enantiomeric excess (ee) .

- Crystallization-induced diastereomer transformation : Purify diastereomeric salts (e.g., with tartaric acid) to isolate enantiopure product .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Answer :

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects, assay protocols) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing dichlorophenyl with imidazolyl groups) to isolate bioactive motifs .

- Dose-response profiling : Validate activity thresholds using IC₅₀/EC₅₀ values in standardized assays (e.g., antifungal disk diffusion) .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological activity?

- Answer :

- In vitro :

- Antifungal : MIC assays against Candida albicans .

- Anti-inflammatory : NF-κB inhibition in immortalized keratinocytes (HaCaT) .

- In vivo :

- Murine models : Topical efficacy in imiquimod-induced dermatitis (e.g., AhR pathway activation) .

- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling .

Q. How can biocatalysis improve the sustainability of synthesis?

- Answer :

- Enzyme engineering : Optimize Candida antarctica lipase B (CAL-B) for transesterification in non-aqueous media .

- Solvent-free systems : Use ionic liquids or deep eutectic solvents to reduce waste .

- Flow biocatalysis : Integrate immobilized enzymes in continuous reactors for scalable production .

Future Directions

Q. What are emerging applications for derivatives of this compound?

- Antimicrobial coatings : Functionalize polymers with dioxolane-methanol motifs for surface disinfection .

- Targeted drug delivery : Conjugate with nanoparticles (e.g., liposomes) to enhance bioavailability .

- Environmental remediation : Study biodegradability and ecotoxicology to mitigate bioaccumulation risks .

Q. How can computational methods accelerate derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.